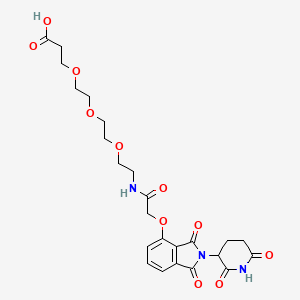
Thalidomide-O-acetamido-PEG3-C2-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-acetamido-PEG3-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a 3-unit polyethylene glycol (PEG) linker. This compound is primarily used in PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages small molecules to induce protein degradation. The compound is designed for research purposes and is not intended for human consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG3-C2-acid involves multiple steps, starting with the preparation of the thalidomide-based cereblon ligand. This ligand is then conjugated with a 3-unit PEG linker. The reaction conditions typically involve the use of organic solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-O-acetamido-PEG3-C2-acid undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-O-acetamido-PEG3-C2-acid has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the development of new materials and nanotechnology
Mechanism of Action
The mechanism of action of Thalidomide-O-acetamido-PEG3-C2-acid involves its role as a cereblon ligand in PROTAC technology. The compound binds to the target protein and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This process effectively reduces the levels of the target protein within the cell .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride: Similar structure but with a different functional group.
Thalidomide-O-amido-PEG-C2-NH2: Contains a shorter PEG linker
Uniqueness
Thalidomide-O-acetamido-PEG3-C2-acid is unique due to its specific combination of a thalidomide-based cereblon ligand and a 3-unit PEG linker. This structure provides it with distinct properties and applications, particularly in the field of PROTAC technology .
Properties
Molecular Formula |
C24H29N3O11 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H29N3O11/c28-18-5-4-16(22(32)26-18)27-23(33)15-2-1-3-17(21(15)24(27)34)38-14-19(29)25-7-9-36-11-13-37-12-10-35-8-6-20(30)31/h1-3,16H,4-14H2,(H,25,29)(H,30,31)(H,26,28,32) |
InChI Key |
QPERWGJEVGYYBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















